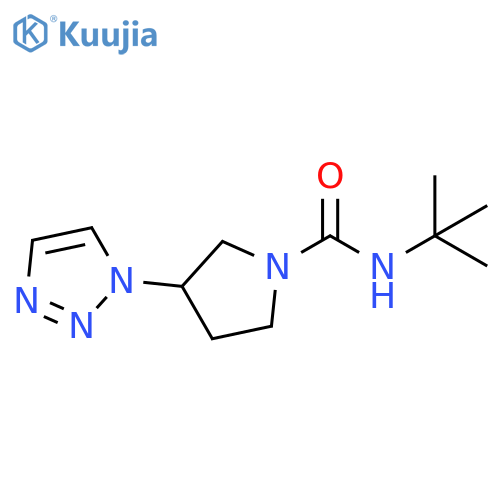Cas no 1788558-01-9 (N-(1,1-Dimethylethyl)-3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinecarboxamide)

N-(1,1-Dimethylethyl)-3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1,1-Dimethylethyl)-3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinecarboxamide
-
- インチ: 1S/C11H19N5O/c1-11(2,3)13-10(17)15-6-4-9(8-15)16-7-5-12-14-16/h5,7,9H,4,6,8H2,1-3H3,(H,13,17)
- InChIKey: FKJLQEBRDWAUFY-UHFFFAOYSA-N
- ほほえんだ: N1(C(NC(C)(C)C)=O)CCC(N2C=CN=N2)C1
N-(1,1-Dimethylethyl)-3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinecarboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6471-5352-5μmol |
N-tert-butyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide |
1788558-01-9 | 90%+ | 5μl |
$94.5 | 2023-04-25 | |
| Life Chemicals | F6471-5352-100mg |
N-tert-butyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide |
1788558-01-9 | 90%+ | 100mg |
$372.0 | 2023-04-25 | |
| Life Chemicals | F6471-5352-10μmol |
N-tert-butyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide |
1788558-01-9 | 90%+ | 10μl |
$103.5 | 2023-04-25 | |
| Life Chemicals | F6471-5352-1mg |
N-tert-butyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide |
1788558-01-9 | 90%+ | 1mg |
$81.0 | 2023-04-25 | |
| Life Chemicals | F6471-5352-25mg |
N-tert-butyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide |
1788558-01-9 | 90%+ | 25mg |
$163.5 | 2023-04-25 | |
| Life Chemicals | F6471-5352-30mg |
N-tert-butyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide |
1788558-01-9 | 90%+ | 30mg |
$178.5 | 2023-04-25 | |
| Life Chemicals | F6471-5352-2μmol |
N-tert-butyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide |
1788558-01-9 | 90%+ | 2μl |
$85.5 | 2023-04-25 | |
| Life Chemicals | F6471-5352-5mg |
N-tert-butyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide |
1788558-01-9 | 90%+ | 5mg |
$103.5 | 2023-04-25 | |
| Life Chemicals | F6471-5352-20mg |
N-tert-butyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide |
1788558-01-9 | 90%+ | 20mg |
$148.5 | 2023-04-25 | |
| Life Chemicals | F6471-5352-40mg |
N-tert-butyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide |
1788558-01-9 | 90%+ | 40mg |
$210.0 | 2023-04-25 |
N-(1,1-Dimethylethyl)-3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinecarboxamide 関連文献
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
7. Book reviews
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
N-(1,1-Dimethylethyl)-3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinecarboxamideに関する追加情報
Research Brief on N-(1,1-Dimethylethyl)-3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinecarboxamide (CAS: 1788558-01-9)
N-(1,1-Dimethylethyl)-3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinecarboxamide (CAS: 1788558-01-9) is a novel small molecule compound that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound features a unique structural motif combining a pyrrolidinecarboxamide core with a 1,2,3-triazole moiety, which has been associated with diverse biological activities. Recent studies have explored its potential as a modulator of specific protein-protein interactions and enzymatic functions, positioning it as a promising candidate for further drug development.
The synthesis of N-(1,1-Dimethylethyl)-3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinecarboxamide typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which efficiently introduces the triazole ring. This synthetic approach has been optimized to achieve high yields and purity, as reported in recent publications. The compound's physicochemical properties, including its solubility, stability, and lipophilicity, have been characterized, providing a solid foundation for its application in biological studies.
In vitro studies have demonstrated that N-(1,1-Dimethylethyl)-3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinecarboxamide exhibits selective binding affinity towards certain kinase targets, particularly those involved in inflammatory and oncogenic pathways. Preliminary data suggest that the compound can inhibit the activity of specific kinases at low micromolar concentrations, making it a valuable tool for probing these signaling pathways. Further mechanistic studies are underway to elucidate its precise mode of action and potential off-target effects.
Recent advancements in the structural optimization of N-(1,1-Dimethylethyl)-3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinecarboxamide have focused on improving its pharmacokinetic properties. Modifications to the pyrrolidine and triazole substituents have been explored to enhance bioavailability and reduce metabolic degradation. These efforts have yielded derivatives with improved in vivo stability, as evidenced by pharmacokinetic profiling in rodent models. Such developments highlight the compound's potential as a lead structure for further medicinal chemistry campaigns.
The therapeutic potential of N-(1,1-Dimethylethyl)-3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinecarboxamide is currently being evaluated in preclinical models of disease. Early results indicate efficacy in reducing inflammation in murine models of autoimmune disorders, with minimal observed toxicity. Additionally, its ability to cross the blood-brain barrier has sparked interest in its application for neurological conditions. These findings underscore the compound's versatility and warrant further investigation into its clinical applicability.
In conclusion, N-(1,1-Dimethylethyl)-3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinecarboxamide represents a promising scaffold in chemical biology and drug discovery. Its unique structural features, combined with demonstrated biological activity, make it a compelling subject for ongoing research. Future studies will likely focus on expanding its therapeutic indications, optimizing its drug-like properties, and advancing it through the drug development pipeline. The compound's progress will be of significant interest to researchers and industry professionals alike.
1788558-01-9 (N-(1,1-Dimethylethyl)-3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinecarboxamide) 関連製品
- 1522697-36-4(3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one)
- 2680587-25-9(3-(1H-indol-6-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1805263-41-5(2-(Difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde)
- 403834-57-1(methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate)
- 1805742-35-1(5-(3-Chloropropanoyl)-2-mercaptomandelic acid)
- 1805475-32-4(Methyl 4-(bromomethyl)-3-cyano-5-(difluoromethyl)pyridine-2-carboxylate)
- 2229386-76-7(4-(hydrazinylmethyl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 78485-37-7(Ethyl 2-chloro-6-benzothiazolecarboxylate)
- 1805300-71-3(2,3,6-Tribromo-5-(trifluoromethoxy)pyridine)
- 953008-89-4(N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamide)



